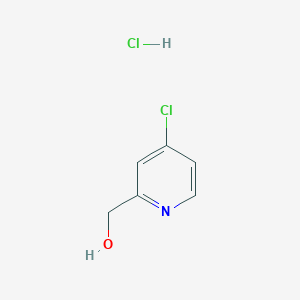
5-Bromo-6-chloropyrimidin-4-amine
Descripción general
Descripción
5-Bromo-6-chloropyrimidin-4-amine is a chemical compound with the CAS Number: 663193-80-4 . It has a molecular weight of 208.44 and its molecular formula is C4H3BrClN3 .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloropyrimidin-4-amine derivatives has been achieved through nucleophilic substitution reactions with various sulfonyl and acid chlorides .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloropyrimidin-4-amine is represented by the linear formula C4H3BrClN3 . The InChI Key for this compound is DQSBRYJETNYGCI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-chloropyrimidin-4-amine are not detailed in the search results, pyrimidine synthesis often involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis
5-Bromo-6-chloropyrimidin-4-amine is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.552 mg/ml .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 5-Bromo-6-chloropyrimidin-4-amine is utilized as a building block for the synthesis of various pharmaceutical compounds. Its halogenated pyrimidine structure makes it a valuable precursor in the design of kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases . The compound’s reactivity allows for the introduction of additional functional groups, aiding in the development of novel therapeutic agents with potential bioactivity.
Material Science
Within material science, this compound serves as an intermediate in creating advanced materials. Its incorporation into polymers and coatings can impart unique properties such as increased thermal stability and resistance to degradation. Researchers are exploring its use in the development of new types of photovoltaic materials that could enhance the efficiency of solar cells .
Chemical Synthesis
5-Bromo-6-chloropyrimidin-4-amine: plays a significant role in chemical synthesis as a versatile intermediate. It is used in the preparation of complex organic molecules through various reactions, including coupling reactions and as a substrate in cross-coupling reactions, which are pivotal in constructing carbon-nitrogen bonds .
Biochemistry
In biochemistry, this compound is used in the study of nucleic acid analogs due to its structural similarity to the pyrimidine bases found in DNA and RNA. It can be used to investigate the mechanisms of DNA replication and repair, and to develop new diagnostic tools for genetic disorders .
Analytical Chemistry
Analytical chemists employ 5-Bromo-6-chloropyrimidin-4-amine in developing analytical methods. It can serve as a standard or reagent in chromatography and mass spectrometry to identify and quantify biological molecules, playing a crucial role in quality control and method development .
Agricultural Research
In the agricultural sector, research is ongoing to explore the use of this compound in the synthesis of new agrochemicals. Its potential applications include the development of novel pesticides and herbicides that are more effective and environmentally friendly .
Environmental Applications
Environmental scientists are investigating the use of 5-Bromo-6-chloropyrimidin-4-amine in environmental remediation. Its chemical properties may be harnessed to create materials that can capture and break down pollutants, aiding in the purification of water and soil .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBRYJETNYGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671965 | |
| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyrimidin-4-amine | |
CAS RN |
663193-80-4 | |
| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)




![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)



![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)

